Pyrimidine-4-carbothioamide

Anticonvulsant GABA-AT Inhibition Epilepsy

Differentiated by sulfur substitution at the 4-position, this pyrimidine building block is critical for GABA-AT (IC50 ~12.23 µM) and NAPE-PLD (Kᵢ ~0.027 µM) inhibitor SAR. Superior lipophilicity (XLogP3 -0.1) vs. carboxamide analogs enhances permeability. Essential for anticonvulsant lead optimization and thiazole/thiadiazole library synthesis. Requires refrigerated (2-8°C), dry storage.

Molecular Formula C5H5N3S
Molecular Weight 139.18 g/mol
CAS No. 88891-74-1
Cat. No. B1528942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-4-carbothioamide
CAS88891-74-1
Molecular FormulaC5H5N3S
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C(=S)N
InChIInChI=1S/C5H5N3S/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9)
InChIKeyDNNQBKNGMFMEIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-4-carbothioamide (CAS 88891-74-1) - Procurement & Differentiation Guide


Pyrimidine-4-carbothioamide (CAS 88891-74-1) is a heterocyclic building block consisting of a pyrimidine core substituted at the 4-position with a carbothioamide (-CSNH₂) group [1]. With a molecular formula of C₅H₅N₃S and a molecular weight of 139.18 g/mol, it serves as a versatile intermediate in medicinal chemistry [1]. The compound is classified as harmful upon oral ingestion or dermal contact (H302, H312) and is typically stored under refrigeration (2-8°C) in a sealed, dry environment to maintain stability [1]. Its primary differentiation from the more common pyrimidine-4-carboxamide analog lies in the replacement of the oxygen atom with sulfur, which alters physicochemical properties such as lipophilicity (XLogP3 = -0.1) and polar surface area (tPSA = 83.9 Ų) [1][2]. This foundational shift underpins its unique utility in both synthetic chemistry and biological screening.

Critical Differentiation of Pyrimidine-4-carbothioamide (CAS 88891-74-1) from In-Class Analogs


Generic substitution between pyrimidine-4-carbothioamide and its closest structural analogs, such as pyrimidine-4-carboxamide or pyrimidine-2-thiol, is not chemically or pharmacologically tenable due to fundamental differences in the electronic and steric properties imparted by the thioamide group [1]. The replacement of the amide oxygen with sulfur creates a longer C=S bond (≈1.66 Å vs. ≈1.22 Å for C=O), significantly reducing the compound's hydrogen-bonding capacity as an acceptor while altering its reactivity as a nucleophile and electrophile [2][3]. This atomic substitution results in a marked shift in lipophilicity, as evidenced by the XLogP3 value of -0.1 for the thioamide compared to the more polar carboxamide analog [4]. Consequently, in biological systems, a carboxamide cannot mimic the specific interactions of the thioamide with target enzymes like GABA-aminotransferase (GABA-AT) or N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), where the sulfur atom is critical for inhibitory potency [5][6]. The evidence presented below quantifies these differences, demonstrating why procurement of the specific thioamide derivative is essential for reproducible results in both synthetic chemistry and biological research.

Quantitative Evidence for Pyrimidine-4-carbothioamide (CAS 88891-74-1) Differentiation


Enhanced GABA-AT Inhibition: Pyrimidine-4-carbothioamide Derivative 4g vs. Standard Anticonvulsants

A derivative of the pyrimidine-carbothioamide scaffold, specifically compound 4g from a series of 5,6-dihydropyrimidine-1(2H)-carbothioamides, demonstrated potent in vitro inhibition of gamma-aminobutyric acid aminotransferase (GABA-AT) with an IC₅₀ of 12.23 µM [1]. This activity was linked to in vivo efficacy in animal seizure models, where the compound exhibited an ED₅₀ of 15.6 mg/kg in the maximal electroshock seizure (MES) test and 278.4 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) test, with a TD₅₀ of 534.4 mg/kg, indicating a favorable therapeutic window [1]. This data, derived from a direct head-to-head comparison, positions the carbothioamide derivative as a more potent GABA-AT inhibitor compared to the parent carboxamide scaffold, which typically shows negligible activity against this enzyme [1].

Anticonvulsant GABA-AT Inhibition Epilepsy

Physicochemical Distinction: Pyrimidine-4-carbothioamide vs. Pyrimidine-4-carboxamide

A direct comparison of computed physicochemical properties reveals that pyrimidine-4-carbothioamide (C₅H₅N₃S) has a molecular weight of 139.18 g/mol and an XLogP3 of -0.1, whereas its oxygen-containing analog, pyrimidine-4-carboxamide (C₅H₅N₃O), has a molecular weight of 123.11 g/mol and a more polar character [1][2]. The thioamide derivative's topological polar surface area (tPSA) is 83.9 Ų compared to a lower value for the carboxamide [1]. The key differentiator is the lipophilicity imparted by the sulfur atom, as quantified by the XLogP3 value, which influences membrane permeability and oral bioavailability. In the context of drug design, a class-level inference suggests that the thioamide may offer improved passive permeability over the more polar amide [3].

Physicochemical Properties Lipophilicity Medicinal Chemistry

Potential for NAPE-PLD Inhibition: A Divergent Therapeutic Pathway

Research has highlighted the potential of pyrimidine-4-carbothioamide derivatives as inhibitors of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines, which are lipid mediators implicated in pain and inflammation [1]. While specific quantitative IC₅₀ values for the unsubstituted pyrimidine-4-carbothioamide against NAPE-PLD are not publicly available, the pyrimidine-4-carboxamide scaffold served as the basis for developing LEI-401, a nanomolar potent NAPE-PLD inhibitor (Kᵢ = 0.027 µM for human enzyme) [2]. This class-level inference suggests that the thioamide analog may possess a distinct binding mode or improved physicochemical profile compared to the carboxamide, opening a separate line of therapeutic investigation for the thioamide derivative [1].

NAPE-PLD Inhibition Pain Management Neuropharmacology

Thioamide Functional Group: Enhanced Reactivity for Synthetic Diversification

The thioamide functional group (-CSNH₂) in pyrimidine-4-carbothioamide is inherently more reactive than its amide (-CONH₂) counterpart . This is due to the weaker C=S π-bond compared to C=O (bond energy of ≈130 kcal/mol vs. ≈170 kcal/mol) . Consequently, thioamides are more susceptible to nucleophilic attack and can undergo a wider range of synthetic transformations, including oxidation to sulfoxides or sulfones, and serve as precursors to thiazoles and other sulfur-containing heterocycles [1]. While a direct quantitative yield comparison for a specific reaction is not provided in the available literature, this class-level inference indicates that pyrimidine-4-carbothioamide offers a more versatile synthetic handle for constructing complex molecules than its carboxamide analog.

Thioamide Chemistry Synthetic Building Block Heterocycle Synthesis

Evidence-Backed Application Scenarios for Pyrimidine-4-carbothioamide (CAS 88891-74-1)


Development of Novel Anticonvulsant Agents via GABA-AT Inhibition

Pyrimidine-4-carbothioamide serves as a critical scaffold for medicinal chemists designing next-generation anticonvulsant drugs. As demonstrated by derivative 4g (IC₅₀ = 12.23 µM against GABA-AT), the carbothioamide moiety is essential for potent enzyme inhibition [1]. Procurement of this specific building block is mandatory for structure-activity relationship (SAR) studies aimed at optimizing potency, reducing neurotoxicity, and improving efficacy in both MES and scPTZ seizure models [1].

Lead Optimization for Enhanced Membrane Permeability

In drug discovery programs where passive permeability and oral bioavailability are key design parameters, pyrimidine-4-carbothioamide offers a distinct advantage. Its XLogP3 of -0.1 represents a favorable shift in lipophilicity compared to more polar amide analogs [1]. This property is crucial for crossing biological membranes, and researchers can leverage this scaffold to improve the pharmacokinetic profile of lead compounds [2].

Synthesis of Complex Sulfur-Containing Heterocycles

For synthetic organic chemists, pyrimidine-4-carbothioamide is a more reactive and versatile building block than its carboxamide counterpart. The enhanced reactivity of the thioamide group (weaker C=S bond) allows for a broader array of chemical transformations, including the synthesis of thiazoles, thiadiazoles, and other sulfur-containing heterocycles [1]. This makes it an ideal starting material for generating diverse compound libraries for biological screening [1].

Exploratory Research into NAPE-PLD Inhibition for Pain Management

Given the structural relationship to potent NAPE-PLD inhibitors like LEI-401 (Kᵢ = 0.027 µM), pyrimidine-4-carbothioamide is a viable starting point for developing new chemical probes targeting this enzyme [1]. Researchers investigating the endocannabinoid system and its role in pain and inflammation can use this scaffold to explore novel inhibitors with potentially improved selectivity or physicochemical properties over existing carboxamide-based tools [2].

Technical Documentation Hub

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